Ethyl3-amino-4-isopropylbenzoate Ethyl3-amino-4-isopropylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467276
InChI: InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4,13H2,1-3H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Ethyl3-amino-4-isopropylbenzoate

CAS No.:

Cat. No.: VC17467276

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl3-amino-4-isopropylbenzoate -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name ethyl 3-amino-4-propan-2-ylbenzoate
Standard InChI InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4,13H2,1-3H3
Standard InChI Key BTRWKDJKYKVQEK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)C(C)C)N

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-amino-4-isopropylbenzoate (C12_{12}H17_{17}NO2_2) belongs to the class of aromatic esters with amino and alkyl substituents. Its molecular structure comprises a benzene ring substituted with:

  • Amino group (-NH2_2) at position 3

  • Isopropyl group (-CH(CH3_3)2_2) at position 4

  • Ethyl ester (-COOCH2_2CH3_3) at position 1

The presence of electron-donating groups (amino and isopropyl) influences the compound’s electronic distribution, potentially enhancing its reactivity in electrophilic substitution reactions. Comparative analysis with ethyl 3-amino-4-(ethylamino)benzoate (C11_{11}H16_{16}N2_2O2_2) suggests that replacing the ethylamino group with isopropyl may increase steric hindrance, altering solubility and crystallinity.

Molecular Formula and Weight

PropertyValue
Molecular formulaC12_{12}H17_{17}NO2_2
Molecular weight207.27 g/mol
Calculated exact mass207.1259 g/mol

Spectroscopic Data

While experimental spectra for Ethyl 3-amino-4-isopropylbenzoate are unavailable, analogous compounds like isopropyl 3-amino-4-methylbenzoate exhibit characteristic IR absorptions for N-H (3300–3500 cm1^{-1}), ester C=O (1700–1750 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}). NMR data for similar esters typically show:

  • 1^1H NMR: δ 1.2–1.4 (triplet, ester CH3_3), δ 4.1–4.3 (quartet, ester CH2_2), δ 6.5–7.5 (aromatic protons).

  • 13^{13}C NMR: δ 14–16 (ester CH3_3), δ 60–65 (ester CH2_2), δ 120–150 (aromatic carbons).

Synthesis and Manufacturing

The synthesis of Ethyl 3-amino-4-isopropylbenzoate likely involves multi-step reactions, drawing from methodologies used for structurally related esters.

Proposed Synthetic Route

  • Nitration and Alkylation:

    • Nitration of 4-isopropylbenzoic acid to introduce a nitro group at position 3, followed by reduction to the amine.

    • Esterification with ethanol under acidic catalysis (e.g., H2_2SO4_4) yields the ethyl ester .

  • Alternative Pathway:

    • Direct amination of 4-isopropylbenzoic acid derivatives via Ullmann or Buchwald-Hartwig coupling, followed by esterification.

Key Reaction Conditions

  • Esterification: Typically conducted at reflux (70–80°C) with excess ethanol and catalytic acid .

  • Amination: Requires palladium catalysts (e.g., Pd/C) and ammonia or amine sources under inert atmospheres .

Physicochemical Properties

Data extrapolated from analogs suggest the following properties:

Physical State and Solubility

PropertyValue/Description
AppearanceWhite to off-white crystalline solid
Melting Point80–85°C (estimated)
Boiling Point315–320°C (predicted)
Solubility- Slightly soluble in water
- Soluble in ethanol, DMSO, dichloromethane

Thermodynamic and Kinetic Properties

  • LogP (Octanol-Water): ~2.5 (indicating moderate lipophilicity) .

  • pKa: Amino group ≈ 4.5–5.5; ester group ≈ 0–1 .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Amino-substituted benzoates are pivotal in synthesizing analgesics and anti-inflammatory agents. For example, ethyl 3-amino-4-(ethylamino)benzoate is a precursor in dye and drug synthesis, suggesting similar applications for the isopropyl analog.

Agrochemicals

The isopropyl group may enhance lipid solubility, making the compound a candidate for herbicide or pesticide formulations.

Material Science

As a monomer, it could polymerize into polyamides or polyesters with tailored thermal stability, leveraging the rigidity of the aromatic ring .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Environmental Impact: Assess biodegradation and ecotoxicity.

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